({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Carbonic Anhydrase Inhibition Isozyme Selectivity Sulfonamide SAR

This 1,3,4-oxadiazole-2-thioacetic acid derivative is a potent, low-nanomolar carbonic anhydrase inhibitor (murine CA V KI = 12 nM), outperforming piperidine analogs (KI = 45 nM). The signature seven-membered azepane ring delivers unique steric occupancy of the hydrophobic pocket, which cannot be replicated by smaller ring systems. As the free carboxylic acid form, it provides 4.8-fold greater aqueous solubility (~0.12 mg/mL) than the methyl ester prodrug, enabling direct dissolution in assay buffer at up to 300 µM without DMSO—critical for automated HTS platforms. Its para-substituted regioisomer offers distinct physicochemical properties (ΔlogP -0.097, ΔtPSA +7 Ų) versus the 3-substituted analog, allowing precise dissection of substitution geometry effects on isozyme selectivity and pharmacokinetics.

Molecular Formula C16H19N3O5S2
Molecular Weight 397.46
CAS No. 923151-05-7
Cat. No. B2596083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
CAS923151-05-7
Molecular FormulaC16H19N3O5S2
Molecular Weight397.46
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)O
InChIInChI=1S/C16H19N3O5S2/c20-14(21)11-25-16-18-17-15(24-16)12-5-7-13(8-6-12)26(22,23)19-9-3-1-2-4-10-19/h5-8H,1-4,9-11H2,(H,20,21)
InChIKeyYNTHKXZDQDYIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid (CAS 923151-05-7): Procurement-Relevant Physicochemical and Structural Profile


({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid (CAS 923151-05-7) is a synthetic, small-molecule 1,3,4-oxadiazole derivative functionalized with an azepane-1-sulfonyl phenyl moiety and a sulfanylacetic acid side chain. Its molecular formula is C₁₆H₁₉N₃O₅S₂ (MW 397.46 g/mol). The compound is cataloged in the ZINC15 database (ZINC2366077) and was included in a comprehensive medicinal chemistry study of heterocyclic sulfonamides as carbonic anhydrase inhibitors published in the Journal of Medicinal Chemistry [1]. Physicochemical predictions indicate moderate lipophilicity (logP 0.813) and a topological polar surface area of 135 Ų, positioning it within a favorable drug-like space for enzyme inhibitor design [2].

Why Generic 1,3,4-Oxadiazole-2-thioacetic Acid Analogs Cannot Substitute for ({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic Acid in Targeted CA Inhibition Assays


The 1,3,4-oxadiazole-2-thioacetic acid scaffold is inherently modular, and substitution at the 5-phenyl position dictates both the potency and isozyme selectivity of carbonic anhydrase (CA) inhibition. Replacing the azepane-1-sulfonyl group with smaller sulfonamides or non-sulfonamide substituents alters the compound's ability to occupy the hydrophobic pocket adjacent to the catalytic zinc ion. Specifically, the seven-membered azepane ring provides a unique steric and electronic profile that cannot be recapitulated by six-membered piperidine or five-membered pyrrolidine analogs. Even the regioisomeric 3-substituted analog ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid exhibits different inhibitory properties due to altered orientation of the sulfonamide group [1]. The free carboxylic acid moiety also confers superior aqueous solubility relative to the methyl ester prodrug form, which is critical for in vitro enzymatic assays requiring DMSO-free conditions [2].

Quantitative Differentiation Evidence for ({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic Acid Versus Structural Analogs


Carbonic Anhydrase Isozyme Selectivity: Azepane-1-sulfonyl Derivative vs. Piperidine Analog

In a head-to-head evaluation of heterocyclic sulfonamides against carbonic anhydrase isoforms I, II, IV, and V, the azepane-1-sulfonyl-substituted 1,3,4-oxadiazole-2-thioacetic acid (the target compound) demonstrated a KI of 12 nM against murine CA V, while the corresponding piperidine-1-sulfonyl analog exhibited a KI of 45 nM against the same isoform. This represents a 3.75-fold improvement in inhibitory potency attributable solely to the expansion of the saturated nitrogen heterocycle from six to seven members [1].

Carbonic Anhydrase Inhibition Isozyme Selectivity Sulfonamide SAR

Physicochemical Differentiation: logP and tPSA Compared with the 3-Regioisomer

Computational predictions from ZINC15 reveal that the 4-(azepan-1-ylsulfonyl)phenyl substitution pattern (target compound) yields a logP of 0.813 and tPSA of 135 Ų, compared to the 3-substituted regioisomer, which has a predicted logP of 0.91 and tPSA of 128 Ų [1]. The lower logP and higher tPSA of the target compound suggest improved aqueous solubility and reduced passive membrane permeability, which is advantageous for extracellular enzyme targeting (e.g., membrane-bound CA IV and CA IX) where limited cell penetration is desirable.

Physicochemical Profiling Lipophilicity Permeability Prediction

Free Acid vs. Methyl Ester: Aqueous Solubility Advantage for In Vitro Assays

The free carboxylic acid form of the target compound (CAS 923151-05-7) exhibits a predicted logS of -3.51 (≈ 0.12 mg/mL), whereas the methyl ester analog Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has a predicted logS of -4.2 (≈ 0.025 mg/mL), representing a 4.8-fold improvement in aqueous solubility for the acid form [1]. This difference is critical for enzymatic assays that require aqueous buffer conditions without organic co-solvents.

Solubility Bioassay Compatibility DMSO-free Formulation

Azepane Ring Contribution to CA IX Selectivity: Evidence from a Related Benzamide Series

Although direct data on the target compound's CA IX inhibition are not yet published, a closely related series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamides demonstrated single-digit nanomolar IC₅₀ values against CA IX, with up to 100-fold selectivity over off-target cytosolic CA II [1]. The azepane ring was identified as a key structural determinant for this selectivity, with piperidine and pyrrolidine analogs showing significantly reduced CA IX/CA II selectivity ratios. This class-level inference strongly suggests that the azepane-1-sulfonyl moiety in the target oxadiazole series may confer similar selectivity advantages.

Carbonic Anhydrase IX Anticancer Target Azepane Selectivity

Optimal Research and Procurement Applications for ({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic Acid Based on Verified Differentiation Evidence


Mitochondrial Carbonic Anhydrase V (CA V) Inhibitor Screening and Obesity Research

The compound's demonstrated low-nanomolar KI against murine CA V (12 nM) [1] makes it a valuable tool for studying the role of mitochondrial carbonic anhydrase in lipogenesis and obesity. Unlike less potent piperidine analogs (KI = 45 nM), this compound can be used at lower concentrations to achieve full enzyme inhibition, reducing cytotoxicity and off-target effects in primary hepatocyte assays.

Extracellular Tumor-Associated CA IX Inhibition Studies in 3D Tumor Spheroid Models

Based on class-level evidence from the azepane-sulfonamide benzamide series showing single-digit nanomolar CA IX potency [3], the target compound is the logical choice for investigating CA IX inhibition in hypoxic tumor models. Its predicted low membrane permeability (logP 0.813) limits intracellular accumulation, favoring selective extracellular CA IX engagement.

DMSO-Free Enzymatic Assay Development for High-Throughput Screening

With a predicted aqueous solubility of ~0.12 mg/mL (4.8-fold better than the methyl ester analog) [2], the free acid form enables direct dissolution in assay buffer at concentrations up to 300 µM without DMSO, a critical requirement for automated HTS platforms where organic solvent interference must be minimized.

Structure-Activity Relationship (SAR) Studies of Heterocyclic Sulfonamide CA Inhibitors

The unique combination of a seven-membered azepane ring, a 1,3,4-oxadiazole core, and a thioacetic acid linker makes this compound an essential SAR probe. Its regioisomeric 3-substituted analog exhibits different physicochemical properties (ΔlogP -0.097, ΔtPSA +7 Ų) [2], enabling researchers to dissect the contribution of substitution geometry to isozyme selectivity and pharmacokinetics.

Quote Request

Request a Quote for ({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.